
o-((3-Bromothiophen-2-yl)methyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-((3-Bromothiophen-2-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C5H6BrNOS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-bromothiophen-2-ylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 3-bromothiophene with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 3-bromothiophene-2-carbaldehyde, followed by reduction to yield the desired compound .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Functionalized thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic synthesis. This property is particularly useful in the development of pharmaceuticals and other bioactive compounds .
Comparaison Avec Des Composés Similaires
O-Benzoylhydroxylamines: These compounds are also used as electrophilic aminating agents in organic synthesis.
Methoxyamine: Another hydroxylamine derivative with similar reactivity but different substituents.
Uniqueness: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of thiophene-based compounds with potential biological activity .
Propriétés
Formule moléculaire |
C5H6BrNOS |
|---|---|
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
O-[(3-bromothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNOS/c6-4-1-2-9-5(4)3-8-7/h1-2H,3,7H2 |
Clé InChI |
WKFQOJXZPGOCCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




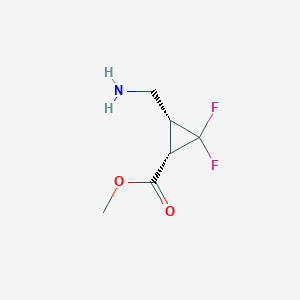

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
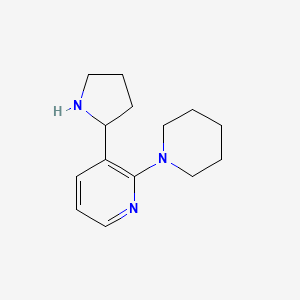
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15311742.png)



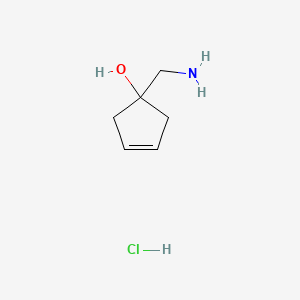
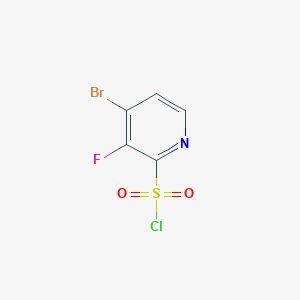
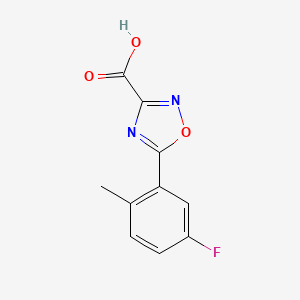
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
